molecular formula C7H8O2S B156794 Methyl 2-thienylacetate CAS No. 19432-68-9

Methyl 2-thienylacetate

Cat. No. B156794
CAS RN: 19432-68-9
M. Wt: 156.2 g/mol
InChI Key: KNKIXYMOHMYZJR-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

To a solution of 2-thiopheneacetic acid (1.50 g, 10.6 mmol) in MeOH (20 mL) was added thionyl chloride (3.80 mL, 53 mmol) dropwise at 0° C. The resulting solution was stirred at room temperature for 18 h. The reaction mixture was concentrated in vacuo to give the title compound as a dark brown oil (1.65 g, quantitative yield) which was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:14]O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([O:9][CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Name
Quantity
3.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.